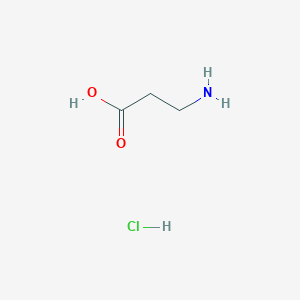

Beta-alanine hydrochloride

Description

Evolution of Beta-Amino Acid Investigations

The scientific exploration of beta-amino acids dates to the early 20th century; however, their full potential and significance have been more thoroughly appreciated in recent decades. numberanalytics.com This renewed interest is largely attributable to advancements in organic synthesis and biotechnology. numberanalytics.com Initially, beta-amino acids were categorized simply as non-proteinogenic amino acids, meaning they are not incorporated into proteins during standard translation. numberanalytics.com Subsequent research has revealed their unique structural properties, which distinguish them from their alpha-amino acid counterparts. This has spurred a significant increase in research focused on their synthesis, properties, and applications in fields like medicinal chemistry and protein engineering. numberanalytics.comhilarispublisher.comchiroblock.com The incorporation of beta-amino acids can enhance the stability of peptides and proteins, modify their biological activity, and introduce new functionalities. numberanalytics.com

Significance of Beta-Alanine (B559535) in Biochemical Systems

Beta-alanine (or 3-aminopropanoic acid) holds a unique position as the only naturally occurring beta-amino acid. frontiersin.orgfrontiersin.org It is a fundamental component in the biosynthesis of several vital molecules. Notably, it is a precursor to pantothenic acid (Vitamin B5), which is essential for the formation of Coenzyme A (CoA). frontiersin.org CoA plays a critical role in numerous metabolic pathways, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid (TCA) cycle. frontiersin.org

In vivo, beta-alanine is formed through the metabolic degradation of dihydrouracil (B119008) and carnosine. wikipedia.orgnih.gov It is a constituent of the dipeptides carnosine and anserine (B1665513), which are found in high concentrations in muscle and brain tissue. frontiersin.org The biosynthesis of carnosine is rate-limited by the availability of beta-alanine. wikipedia.orgmdpi.com Furthermore, beta-alanine metabolism can lead to the formation of acetic acid or be converted to malonate-semialdehyde, which can then enter the pathway for fatty acid biosynthesis as malonyl-CoA. wikipedia.org In the central nervous system, beta-alanine is recognized for its potential role as a neuromodulator or a false neurotransmitter that may replace gamma-aminobutyric acid (GABA). nih.govnih.govresearchgate.net In plants, beta-alanine is involved in responses to various environmental stresses. frontiersin.org

Contextualization of Beta-Alanine Hydrochloride within Beta-Amino Acid Research

This compound (C₃H₈ClNO₂) is the hydrochloride salt of beta-alanine, formed by the reaction of beta-alanine with hydrochloric acid. nih.govontosight.ai In the realm of biochemical and chemical research, converting a compound to its hydrochloride salt is a common strategy to enhance its aqueous solubility and stability. ontosight.ai This increased solubility is particularly advantageous for various laboratory applications, including the preparation of solutions for biochemical assays and as a starting material in chemical synthesis. ontosight.aiscielo.org.mx The hydrochloride form provides a stable, crystalline solid that is often easier to handle, weigh, and store than the free amino acid. google.com Consequently, this compound is frequently utilized in scholarly research as a convenient and reliable source of the beta-alanine molecule for synthetic and analytical purposes. biosynth.comgoogle.com

Scope and Objectives of this compound Scholarly Inquiry

Scholarly investigation into this compound is primarily focused on elucidating its fundamental chemical and physical properties. A significant area of research has been the determination of its crystal structure through single-crystal X-ray diffraction. researchgate.netnih.govresearchgate.net These studies aim to precisely map the three-dimensional arrangement of atoms, the nature of the hydrogen bonding networks, and the protonation state of the molecule within the crystal lattice. nih.govresearchgate.net For instance, research has detailed the crystal structure of a beta-alanine-hydrochloride (2:1) complex, revealing that two beta-alanine zwitterions are joined by a strong, symmetric hydrogen bond. researchgate.netnih.gov

Complementary to diffraction methods, spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, FT-Raman spectroscopy, and solid-state nuclear magnetic resonance (NMR) spectroscopy are employed. researchgate.netnih.gov The objective of these analyses is to provide deeper insight into the solid-state structure, confirm the nature of the hydrogen bonds, and characterize the vibrational properties of the compound. nih.gov Additionally, this compound is studied as a research chemical for specific applications, such as its use as an activator of nucleophiles in analytical chemistry. biosynth.com

Research Findings

Chemical and Physical Properties

The fundamental properties of this compound have been computationally and experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNO₂ | nih.gov |

| Molecular Weight | 125.55 g/mol | nih.gov |

| IUPAC Name | 3-aminopropanoic acid;hydrochloride | nih.gov |

| Appearance | White crystalline powder | ontosight.ai |

| Solubility | Soluble in water | ontosight.ai |

Crystallographic Data

Detailed structural studies have provided insight into the crystalline forms of this compound.

| System | Space Group | Temperature (K) | O...O Distance (Å) | Key Finding |

| Monoclinic (2:1 complex) | C2/c | 298 | 2.473 | Crystal comprises chloride anions and protonated beta-alanine dimers. nih.gov |

| Orthorhombic (1:1 complex) | Pbca | Room Temp. | N/A | Asymmetric unit contains one β-alaninium cation and one chloride anion. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNHDSYGLTYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Beta Alanine Hydrochloride Complexes

Crystallographic Studies of Beta-Alanine (B559535) Hydrochloride

Crystallographic studies have been instrumental in defining the precise three-dimensional arrangement of atoms within beta-alanine hydrochloride crystals. These studies have identified two distinct crystalline forms: a mono-β-alanine hydrochloride (β-ALA·HCl) and a bis(β-alanine) hydrochloride complex, also referred to as beta-alanine-hydrochloride (2:1) (2A-HCl). nih.govchimicatechnoacta.rusemanticscholar.org

Crystal System and Space Group Determination

The two forms of this compound crystallize in different systems. The mono-β-alanine hydrochloride (β-ALA·HCl) crystallizes in the orthorhombic system with the space group Pbca. chimicatechnoacta.rusemanticscholar.orgresearchgate.net In contrast, the beta-alanine-hydrochloride (2:1) complex adopts a monoclinic crystal system and belongs to the C2/c space group. nih.govresearchgate.net

Below is a table summarizing the crystallographic data for both forms.

| Parameter | mono-β-alanine hydrochloride (β-ALA·HCl) | beta-alanine-hydrochloride (2:1) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | C2/c |

| a (Å) | 9.7414(5) | 9.875(3) |

| b (Å) | 7.4671(6) | 13.842(2) |

| c (Å) | 16.5288(11) | 6.094(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 1202.31(14) | 833.24 |

| Z | 8 | 4 |

Table 1: Crystallographic data for mono-β-alanine hydrochloride and beta-alanine-hydrochloride (2:1). Data sourced from chimicatechnoacta.rusemanticscholar.org for the mono- form and researchgate.net for the 2:1 complex.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the mono-β-alanine hydrochloride structure, the asymmetric unit consists of one β-alaninium cation (+NH3CH2CH2COOH) and one chloride anion. chimicatechnoacta.rusemanticscholar.org The structure is organized into layers stacked along the c-axis, connected by weak van der Waals forces. chimicatechnoacta.rusemanticscholar.org Each layer is composed of two halves linked by hydrogen bonds between the carbonyl and NH3+ groups, as well as between the NH3+ groups and the Cl- anions. chimicatechnoacta.ruresearchgate.net

The beta-alanine-hydrochloride (2:1) crystal is comprised of chloride anions and protonated beta-alanine dimers. nih.govresearchgate.net Two beta-alanine zwitterions are joined by a strong, symmetric hydrogen bond with an O---O distance of 2.473 Å at room temperature. nih.govresearchgate.net These dimeric units are further connected through hydrogen bonds to the chloride anions.

Structural Characterization of Protonated Beta-Alanine Dimers

A key feature of the beta-alanine-hydrochloride (2:1) complex is the formation of protonated beta-alanine dimers. nih.govresearchgate.net In this arrangement, two beta-alanine molecules, existing as zwitterions, are linked by a strong and symmetric hydrogen bond between their carboxylate groups. nih.gov This dimeric structure is a recurring motif in the crystal structures of some amino acid complexes.

Spectroscopic Investigations of Solid-State Structures

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the local chemical environment and bonding within the crystal lattice.

Solid-State Nuclear Magnetic Resonance Spectroscopy (13C NMR)

Solid-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to probe the structure of this compound complexes. nih.gov The spectra provide information on the solid-state structure, the nature of the hydrogen bonds, and the protonation state of the beta-alanine molecules. nih.gov In a study of ω-amino acids, the 13C CPMAS NMR spectrum of β-alanine (3-aminopropionic acid) showed distinct resonances for the carbonyl, α-CH2, and β-CH2 carbons. acs.org The peak for the β-CH2 carbon, which is bonded to the nitrogen atom, exhibited splitting due to 13C–14N coupling. acs.org

The following table presents the reported 13C chemical shifts for β-alanine in the solid state.

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (CO) | 178.8 |

| α-CH2 | 35.4 |

| β-CH2 | 36.2, 35.8 |

Table 2: Solid-state 13C NMR chemical shifts for β-alanine. Data sourced from acs.org.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for characterizing the structural features of this compound complexes. In a study of beta-alanine-hydrochloride (2:1) complex, powder FT-IR spectroscopy provided insights into the solid-state structure, the nature of hydrogen bonds, and the protonation state of beta-alanine. nih.gov The crystal structure of this complex consists of chloride anions and protonated beta-alanine dimers, where two beta-alanine zwitterions are linked by a strong, symmetric hydrogen bond. nih.gov

FT-IR spectroscopy has also been employed to study various complexes and derivatives of beta-alanine. For instance, in the analysis of copper(II) and zinc(II) complexes with a Schiff base derived from salicylaldehyde (B1680747) and beta-alanine, FT-IR spectra were used for characterization. nih.gov Similarly, the formation of a new organic single crystal, β-Alanine Oxalate (BAO), was confirmed using FT-IR, which helped in identifying the functional groups present in the crystal. researchgate.net

The vibrational spectra of beta-alanine have been analyzed in different contexts. A study on mixed aerosols of beta-alanine and sodium carbonate used FT-IR to detect the spectral evolution upon dehydration, identifying characteristic bands for solid beta-alanine. researchgate.net Another investigation focused on the FT-IR spectra of beta-alanine, folic acid, and their conjugate, noting the characteristic peaks for the -C=O, NH2, and C-N groups of the beta-alanine moiety. researchgate.net

The table below summarizes the characteristic FT-IR peaks observed for beta-alanine and its derivatives from various studies.

| Compound/System | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| β-Alanine | -C=O group | 1630 | researchgate.net |

| NH2 group | 1565 | researchgate.net | |

| C-N group | 1463 | researchgate.net | |

| β-Alanine/Na₂CO₃ solid | Characteristic band | 2950 | researchgate.net |

| 4-Ethoxy-cinnamic acid (related structure) | C=O stretching | 1676 | openmaterialssciencejournal.com |

| C-O stretching | 1335 | openmaterialssciencejournal.com | |

| C-COOH stretching | 1308 | openmaterialssciencejournal.com |

These studies demonstrate the utility of FT-IR spectroscopy in elucidating the structural details and intermolecular interactions within this compound and related compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on the vibrational modes of molecules, particularly non-polar bonds. For the beta-alanine-hydrochloride (2:1) complex, powder FT-Raman spectroscopy was instrumental in understanding its solid-state structure and the characteristics of its hydrogen bonds. nih.gov

The Raman spectra of beta-alanine and its isomers have been a subject of detailed investigation. A study using Raman time-domain spectroscopy distinguished β-alanine from its chiral isomers (D-alanine, L-alanine, and DL-alanine) based on their significantly different scattering peaks in the 250–2000 cm⁻¹ range. doi.org This highlights the sensitivity of Raman spectroscopy to structural isomerism.

Key Raman scattering peaks for β-alanine include those corresponding to the stretching vibrations of the carboxyl group (C-OH) and the amine group (C-N), as well as the asymmetric variable angle vibration of the amidogen (B1220875) group (N-H⁺). doi.org The structural differences between β-alanine and other alanine (B10760859) isomers lead to distinct Raman fingerprints. doi.org

Vibrational studies on metal complexes of beta-alanine have also utilized Raman spectroscopy. For instance, the vibrational properties of bis(β-alanine) nickel(II) dihydrate crystals were investigated using FT-Raman spectroscopy, with density functional theory (DFT) calculations aiding in the assignment of intramolecular vibrational modes. sci-hub.sesci-hub.se

The following table presents some of the characteristic Raman shifts for β-alanine.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carboxyl group (C-OH) stretching | 1062, 1131, 1160, 1264, 1293 | doi.org |

| Amine group (C-N) stretching | 1333 | doi.org |

| Carboxylate radical group (O=C-O⁻) stretching | 1400, 1427 | doi.org |

| Amidogen group (N-H⁺) asymmetric variable angle vibration | 1465 | doi.org |

These findings underscore the power of FT-Raman spectroscopy in the structural analysis of this compound and its related compounds, offering detailed insights into their vibrational characteristics and molecular structure.

Theoretical and Computational Conformational Studies

Theoretical and computational methods are indispensable for exploring the conformational landscape of beta-alanine and its derivatives, providing insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations on Beta-Alanine Conformational Energies

Density Functional Theory (DFT) has been widely applied to investigate the conformational energies of beta-alanine. Gas phase calculations using DFT have predicted the existence of multiple stable conformations for beta-alanine. scirp.orgscirp.org For instance, one study identified five stable conformers, with the minimum energy conformation having a dihedral angle of -64°. scirp.orgscirp.org The energy difference between the most and least stable conformations was found to be approximately 17 kJ/mol. scirp.orgscirp.org

DFT calculations have also been used to study the zwitterionic form of beta-alanine in aqueous solution, demonstrating that a polarizable continuum model (PCM) can effectively reproduce the balance between intramolecular hydrogen bonds and solvation of charged groups. acs.org Furthermore, DFT has been employed to assign vibrational modes in the Raman and infrared spectra of beta-alanine complexes, such as bis(β-alanine) nickel(II) dihydrate. sci-hub.sesci-hub.se

The table below summarizes the relative energies of β-alanine conformers calculated using DFT in the gas phase.

| Conformer | Optimized Dihedral Angle (°) | Relative Energy (kJ/mol) | Reference |

| 1 | -64 | 0.00 | scirp.orgresearchgate.net |

| 2 | 57 | 1.21 | scirp.orgresearchgate.net |

| 3 | 178 | 17.11 | scirp.orgresearchgate.net |

| 4 | -178 | 17.11 | scirp.orgresearchgate.net |

| 5 | -57 | 1.21 | scirp.orgresearchgate.net |

These DFT studies provide a detailed picture of the conformational preferences and energetic landscape of beta-alanine.

Hartree-Fock (HF) Level Calculations for Gas Phase Conformations

Hartree-Fock (HF) calculations have also been utilized to study the gas-phase conformations of beta-alanine. Similar to DFT, HF calculations in the gas phase predicted five stable conformations for beta-alanine. scirp.orgscirp.org However, the minimum energy conformation in the HF calculations was found at a dihedral angle of 57°. scirp.orgscirp.org It has been noted that the HF method may not be as reliable as methods that include electron correlation for quantitative predictions of conformer equilibria. acs.org

Despite its limitations, HF has been a foundational method for investigating the conformational properties of amino acids. scirp.orgscirp.org High-level ab-initio methods, building upon HF, have been used to identify and characterize numerous conformers of non-ionized β-alanine in the gas phase. arkat-usa.orgresearchgate.net

The table below shows the relative energies of β-alanine conformers calculated at the HF level in the gas phase.

| Conformer | Optimized Dihedral Angle (°) | Relative Energy (kJ/mol) | Reference |

| 1 | 57 | 0.00 | scirp.orgresearchgate.net |

| 2 | -64 | 1.21 | scirp.orgresearchgate.net |

| 3 | 180 | 17.03 | scirp.orgresearchgate.net |

| 4 | -180 | 17.03 | scirp.orgresearchgate.net |

| 5 | -57 | 1.21 | scirp.orgresearchgate.net |

Solvent Effect Modeling on Beta-Amino Acid Conformations

The conformation of beta-amino acids is significantly influenced by the solvent environment. Computational studies have employed solvent models to understand these effects. The inclusion of solvation through methods like the Polarizable Continuum Model (PCM) with DFT calculations reveals that solvation generally stabilizes the conformations of beta-alanine compared to the gas phase. scirp.orgscirp.org In the presence of a solvent model, seven stable conformations were identified for beta-alanine, with a smaller energy difference between them compared to the gas phase. scirp.org

The solvent can affect the balance of interactions, such as intramolecular hydrogen bonding, which plays a role in the stability of different conformations. scirp.org For instance, in a study of a cyclic pentapeptide containing beta-alanine, the solvent was found to stabilize different conformations in acetonitrile (B52724) and dimethylsulfoxide. nih.gov The folding of beta-peptides into secondary structures like helices and sheets is also influenced by their interactions with the solvent. scirp.org

The environment has a significant effect on the stability of various structures, including α-helices and β-sheets, in polyalanine peptides. nih.gov The polarity and dielectric constant of the solvent are key factors in determining the conformational preferences of such peptides. pnas.org

Molecular Modeling of Stereoselectivity in Beta-Alanine Derivatives

Molecular modeling plays a crucial role in understanding and predicting the stereoselectivity of reactions involving beta-alanine derivatives. Computational studies have been conducted to rationalize the stereoinduction observed in the alkylation of chiral beta-alanine derivatives. scielo.br For example, semiempirical and ab initio calculations have been used to model the dianion of a chiral N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide to understand the diastereoselectivity of its alkylation. scielo.br

In the context of enzymatic reactions, computational methods are used to investigate the stereoselectivity of enzymes that act on beta-alanine derivatives. For β-Alanine synthase, a dizinc (B1255464) metalloenzyme, combined quantum mechanical and molecular mechanical (QM/MM) molecular dynamics simulations have been used to study its reaction mechanism and stereospecificity towards various N-carbamyl-β-alanine substrates. acs.orgnih.gov These studies help to elucidate the factors that govern the enzyme's stereoselectivity. acs.orgnih.gov

The design of sheet-forming β-peptide systems also benefits from molecular modeling. Systematic studies on the effect of chirality on the stability of β-peptide sheets have been performed using DFT calculations. nih.gov These studies investigate how the stereochemistry of β-amino acid residues influences the formation and stability of sheet-like structures, providing a basis for the rational design of such systems. nih.gov

Analysis of Intramolecular Hydrogen Bonding and Pi-Pi Interactions

The structural integrity and conformational preferences of this compound complexes are significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds. In the solid state, these interactions dictate the crystal packing and the geometry of the constituent ions. Furthermore, when interacting with aromatic systems, the cationic form of beta-alanine can participate in significant cation-π interactions.

Intramolecular and Intermolecular Hydrogen Bonding:

In the crystal structure of mono-β-alanine hydrochloride (β-alaninium chloride), the asymmetric unit consists of one β-alaninium cation (+NH3CH2CH2COOH) and one chloride anion. chimicatechnoacta.ru The structure reveals layers that are stabilized by extensive hydrogen bonds. chimicatechnoacta.ru Notably, an intramolecular hydrogen bond is observed between the protonated amino group (–NH3+) and the carbonyl oxygen (–C=O) of the same β-alaninium cation. nih.gov In addition to this intramolecular interaction, the crystal lattice is held together by a network of intermolecular hydrogen bonds. These occur between the –NH3+ group and the chloride anions, as well as between the carboxylic –OH group and the chloride anions. nih.gov

A study of the beta-alanine-hydrochloride (2:1) complex revealed a structure comprising chloride anions and protonated beta-alanine dimers. In these dimers, two beta-alanine zwitterions are linked by a strong, symmetric hydrogen bond between their carboxyl groups, with an O---O distance of 2.473 Å at room temperature. nih.gov This extensive hydrogen bonding network is a critical factor in the stabilization of the crystal structure. nih.gov

Theoretical studies on β-amino acid derivatives also highlight the importance of intramolecular hydrogen bonding in determining their conformational stability. nih.gov The formation of stable secondary structures in oligomers of β-amino acids is attributed to the favorability of these hydrogen bonds. nih.gov The competition between intramolecular and intermolecular hydrogen bonds is a key determinant of the molecule's conformation in different environments. elifesciences.org

Pi-Pi and Cation-π Interactions:

While beta-alanine itself lacks an aromatic ring and therefore cannot engage in direct π-π stacking, its cationic form (+NH3CH2CH2COOH) readily participates in cation-π interactions with electron-rich aromatic systems. nih.govwikipedia.org This noncovalent interaction, occurring between a cation and the face of a π system, is a significant force in molecular recognition and protein structure. wikipedia.org

Research on biological receptors has demonstrated that the protonated amino group of beta-alanine can form a cation-π interaction with aromatic residues like phenylalanine. nih.gov Studies on the glycine (B1666218) receptor, for instance, show a clear correlation between the receptor's sensitivity to beta-alanine and the cation-π binding ability of specific phenylalanine residues in the binding pocket. nih.gov This interaction is crucial for the binding of the ligand to the receptor and is dependent on the precise orientation of the cation and the aromatic ring. nih.gov The strength of this interaction can be modulated by substituting the aromatic ring with electron-withdrawing or electron-donating groups, which alters the quadrupole moment of the π system. nih.govnih.gov

In derivative structures where an aromatic moiety is covalently linked to beta-alanine, such as in N-(pyrimidyl)-ω-amino acids, anion-π and π-π interactions can play a crucial role in the solid-state architecture. researchgate.net For example, in the hydrochloride form of N6-βAlaAde, anion(Cl⁻)–π interactions are responsible for a parallel ordering in the crystal structure. researchgate.net These interactions, alongside hydrogen bonds, are fundamental in directing the self-assembly of these complex derivatives. researchgate.netmdpi.com

Investigation of Chelation Effects in Derivative Structures

Beta-alanine and its derivatives act as effective ligands, forming stable chelate complexes with various metal ions. This chelation typically involves the coordination of the amino group and the carboxylate oxygen to a central metal ion, forming a stable ring structure that enhances the complex's thermodynamic stability.

Chelation with Platinum Group Metals:

Beta-alanine has been studied as a chelating ligand for platinum(II) and palladium(II), metals of significant interest in coordination chemistry and medicine. scielo.org.mx In these complexes, beta-alanine can act as a bidentate ligand, coordinating through the nitrogen of the amino group and an oxygen of the carboxylate group to form a six-membered chelate ring. scielo.org.mx The formation of this chelate ring induces greater stability compared to monodentate coordination. researchgate.net

For instance, Zeise-type complexes with beta-alanine as a chelating ligand have been synthesized and studied. researchgate.net Structural analysis of complexes like (ethylene,N-trans)-[Pt(C2H4)Cl(β-Ala)] confirms the bidentate coordination of beta-alanine. researchgate.net The distances of the nitrogen and oxygen atoms to the metal center provide clear evidence of the stabilization conferred by the chelation effect in these derivative structures. researchgate.net The synthesis of both cis- and trans-bischelates of Pt(II) and Pd(II) with beta-alanine has been achieved, and their structures have been elucidated using techniques like NMR and IR spectroscopy. scielo.org.mx

Role in Biological Systems and Dipeptide Chelators:

In biological contexts, the chelating ability of beta-alanine is exemplified by its role as a constituent of the dipeptide carnosine (β-alanyl-L-histidine). mdpi.comnih.gov Carnosine is known to have multiple biological functions, including acting as an antioxidant through its ability to chelate divalent metal cations such as copper (Cu²⁺) and zinc (Zn²⁺). mdpi.comnih.gov This chelation can prevent the participation of these metal ions in redox reactions that generate harmful free radicals. nih.gov The levels of carnosine in the brain, for example, may help mitigate the risk of neurotoxicity from copper- and zinc-based compounds. mdpi.com

The chelation effect is also a critical factor in the activity of certain microbial enzymes. The activity of N-Carbamoyl-β-Alanine Amidohydrolase, for instance, is affected by the presence of various mono- and bivalent metal ions, and the addition of chelating agents like EDTA can modulate this activity. This highlights the importance of metal ion coordination in the functional structure of enzymes involved in beta-alanine metabolism.

The table below summarizes key findings from studies on the chelation effects in beta-alanine derivative structures.

| Metal Ion/System | Derivative/Complex | Key Findings |

| Platinum(II) | [Pt(C₂H₄)Cl(β-Ala)] | Beta-alanine acts as a chelating ligand, enhancing stability. The distances to the metal center confirm the stabilization effect. researchgate.net |

| Platinum(II) | cis-[Pt(β-Ala)₂] | Synthesized and structurally characterized, demonstrating bidentate chelation of beta-alanine. scielo.org.mx |

| Palladium(II) | trans-[Pd(β-AlaH)₂Cl₂] | Beta-alanine acts as a monodentate ligand in this precursor, but forms a chelate in the trans-[Pd(β-Ala)₂] complex. scielo.org.mx |

| Divalent Cations (e.g., Cu²⁺, Zn²⁺) | Carnosine (β-alanyl-L-histidine) | Carnosine functions as a biological antioxidant by chelating metal ions, preventing their participation in damaging oxidative reactions. mdpi.comnih.gov |

Advanced Synthetic Methodologies and Derivatization Strategies for Beta Alanine Hydrochloride

Chemical Synthesis Approaches to Beta-Alanine (B559535) and Its Hydrochloride Salts

The industrial and laboratory-scale production of beta-alanine and its subsequent conversion to beta-alanine hydrochloride rely on several well-established chemical synthesis routes. These methods are chosen based on factors such as precursor availability, desired yield and purity, and scalability.

A primary method for synthesizing beta-alanine is through the hydrolysis of beta-aminopropionitrile. orgsyn.org This process involves the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH) and can be effectively catalyzed by either acids or alkalis. researchgate.netnih.gov

Alkali Catalysis: The hydrolysis of beta-aminopropionitrile is frequently performed using alkaline hydrolyzing agents such as sodium hydroxide (B78521), potassium hydroxide, or barium hydroxide. nih.govguidechem.com When subjected to alkaline hydrolysis, the initial product is the alkali metal salt of beta-alanine. nih.gov A subsequent acidification step is required to convert this salt into the free beta-alanine amino acid. A significant advantage of this method is the potential for high reaction yields. For instance, studies using 25%–50% barium hydroxide at temperatures of 90–95 °C for 20–30 minutes have reported beta-alanine yields of 88%–92%. orgsyn.orgresearchgate.net However, a notable drawback is the formation of large quantities of inorganic salts as byproducts, which can complicate the purification process and affect the final product's purity. nih.govguidechem.com

Acid Catalysis: Alternatively, acid-catalyzed hydrolysis can be employed. This approach also faces challenges related to the isolation and purification of the final product from the reaction mixture. nih.gov Both acid and alkali methods are characterized by relatively harsh reaction conditions, often requiring high temperatures and pressures. orgsyn.org An early example reported the hydrolysis of beta-aminopropionitrile in ammonia (B1221849) at 200°C for four hours, resulting in a beta-alanine yield of approximately 20%. researchgate.netnih.gov

| Catalyst/Method | Conditions | Reported Yield | Reference |

|---|---|---|---|

| Barium Hydroxide (25%-50%) | 90-95 °C, 20-30 min | 88%-92% | orgsyn.orgresearchgate.net |

| Ammonia | 200 °C, 4 h | ~20% | researchgate.netnih.gov |

| Sodium/Potassium Hydroxide | Common industrial practice | High reaction yield | guidechem.com |

Beta-alanine serves as a versatile precursor for the synthesis of a wide array of substituted amides and esters. These derivatization strategies are crucial for modifying the compound's physicochemical properties and for its incorporation into more complex molecules, such as pharmaceuticals and polymers. The primary reactive sites for derivatization are its carboxylic acid and amino groups.

Amide Formation: Substituted amides of beta-alanine are typically formed by coupling its amino group with a carboxylic acid or a reactive carboxylic acid derivative. For example, non-steroidal anti-inflammatory drugs (NSAIDs) have been chemically linked to beta-alanine methyl ester through an amide bond. tandfonline.com This reaction is often facilitated by coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. tandfonline.com

Ester Formation: Esterification of the carboxylic acid group of beta-alanine is another common derivatization. This can be achieved by reacting beta-alanine with an alcohol under acidic conditions. A notable application is the synthesis of α-(β-alanine)-ω-carboxy Polyethylene Glycol (PEG) derivatives. In this process, the ester linkage formed is designed to be cleavable, which is a valuable feature in drug delivery systems. nih.gov Reactive derivatives of beta-alanine, such as acid halides or anhydrides, can also be used to form esters.

Beta-alanine methyl ester hydrochloride is a key derivative used in further chemical syntheses, such as peptide synthesis and the creation of complex amides. tandfonline.com Several methods exist for its preparation, each with distinct advantages.

One efficient method involves the reaction of beta-alanine with methanol (B129727) in the presence of trimethylchlorosilane. This procedure is conducted at room temperature and provides good to excellent yields for a variety of amino acids, including beta-alanine.

Another common industrial approach is the Fischer esterification method. This involves reacting beta-alanine with methanol using a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride in methanol. A patented method describes stirring beta-alanine in methanol, followed by the slow addition of concentrated sulfuric acid. The mixture is then heated to reflux. After the reaction, the resulting beta-alanine methyl ester sulfate (B86663) is concentrated and can be converted to the hydrochloride salt. This process is reported to achieve high yields of 90-95% and is suitable for large-scale production due to its simplicity and the absence of highly toxic gases.

| Reagents | Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|

| Methanol, Trimethylchlorosilane | Room Temperature | Good to Excellent | Mild conditions, compatible with various amino acids. | |

| Methanol, Concentrated Sulfuric Acid | Reflux | 90-95% | Simple, easily controllable, suitable for large-scale production. | |

| Methanol, Thionyl Chloride | 4 °C to Room Temp | Not specified | Standard method for esterification. |

The structural backbone of beta-alanine allows for the synthesis of more complex, substituted derivatives, including those with phenyl groups and various ester functionalities.

The synthesis of DL-3-phenyl-beta-alanine pentyl ester hydrochloride involves a multi-step process beginning with the formation of the parent amino acid, DL-3-phenyl-beta-alanine. A "one-pot" technique has been developed for the synthesis of 3-amino-3-phenylpropionic acid esters. This process starts with benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) reacting in a suitable solvent to form the intermediate 3-amino-3-phenylpropionic acid.

Following the formation of the amino acid, an esterifying agent is introduced directly into the reaction mixture to produce the desired ester. While the described process specifically mentions alcohols like methanol and ethanol, this methodology can be extended to use pentanol (B124592) to synthesize the pentyl ester. The final step involves treating the synthesized ester with hydrochloric acid to form the stable hydrochloride salt, a standard procedure for purifying and handling amino acid esters.

Beta-alanine, 2-phenyl-, hydrochloride, also known as 3-amino-2-phenylpropanoic acid hydrochloride, is an isomer of the more common 3-phenyl derivative. While this compound is commercially available, detailed procedures for its specific synthesis are not widely reported in scientific literature.

However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A logical starting material would be 2-phenylsuccinic acid. This precursor could be converted to its corresponding amide, 2-phenylsuccinamide. A subsequent Hofmann rearrangement of 2-phenylsuccinamide, which converts an amide into a primary amine with one fewer carbon atom, would yield the target 3-amino-2-phenylpropanoic acid. An alternative approach could involve a Curtius rearrangement of an acyl azide (B81097) derived from 2-phenylsuccinic acid monoester. Following the synthesis of the free amino acid, treatment with hydrochloric acid would provide the final hydrochloride salt.

Synthesis of Specific this compound Derivatives

Beta-Alanine, 2-(p-methoxyphenyl)-, hydrochloride

A general strategy could begin with the reaction of 3-(furan-2-yl)propenoic acid and an arene (in this case, anisole) in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH). This reaction facilitates the hydroarylation of the carbon-carbon double bond, yielding a 3-aryl-3-(furan-2-yl)propanoic acid derivative. Subsequent chemical modifications would be necessary to convert the furan (B31954) group and introduce the amino functionality to arrive at the desired 3-amino-2-(4-methoxyphenyl)propanoic acid structure. The final step would involve treating the resulting amino acid with hydrochloric acid to form the stable hydrochloride salt.

L-Beta-Methylamino L-Alanine Hydrochloride (L-BMAA HCl)

An advanced, multi-step methodology for the synthesis of L-Beta-Methylamino L-Alanine Hydrochloride (L-BMAA HCl) has been detailed in patent literature, providing a clear pathway to this specific derivative. The process is characterized by a sequence of controlled chemical transformations to build the target molecule from a readily available chiral precursor.

The synthesis commences with L-carbobenzoxy asparagine and involves the following key steps:

Hofmann Degradation : The starting material undergoes a Hofmann degradation reaction using iodobenzene (B50100) diacetyl. This step is crucial as it removes one carbon atom, converting the asparagine side chain into a primary amine and yielding a 2,3-diaminopropionic acid derivative.

First Reductive Ammonization : The product from the first step is then subjected to reductive ammonization with benzaldehyde. This reaction introduces a benzyl (B1604629) protective group onto one of the amino groups.

Second Reductive Ammonization : Following the initial protection, a second reductive ammonization is carried out using a formaldehyde (B43269) water solution. This step introduces the required methyl group onto the second nitrogen atom, forming the methyl-substituted derivative.

Catalytic Hydrogenation : With the core structure assembled, catalytic hydrogenation is performed using a palladium-carbon catalyst. This single step efficiently removes both the benzyl and the carbobenzoxyl protective groups simultaneously, yielding the free amino acid, L-Beta-Methylamino L-Alanine.

Acidification : In the final step, the free amino acid is acidified with hydrochloric acid to produce the stable and crystalline L-BMAA hydrochloride salt.

This synthetic route is notable for its efficiency, with a reported total yield for the five steps exceeding 50%, and for not requiring additional purification of intermediates between steps, making it suitable for larger-scale production.

2-Fluoro-beta-alanine Hydrochloride

2-Fluoro-beta-alanine hydrochloride, also known as 3-Amino-2-fluoropropionic Acid Hydrochloride, is a valuable fluorinated amino acid derivative. chemimpex.com Its synthesis is of interest for its application as a building block in medicinal chemistry and drug design. chemimpex.com While various suppliers offer the final compound, detailed synthetic procedures in peer-reviewed literature are sparse. However, a plausible method involves the fluorination of a suitable precursor followed by standard transformations.

One potential synthetic strategy could involve the radiofluorination of strained ammonium precursors, such as aziridinium (B1262131) salts, which can facilitate fluorine incorporation in a mild and regioselective manner. researchgate.net A typical procedure might involve the ring-opening of a protected aziridine (B145994) precursor by a nucleophilic fluoride (B91410) source, followed by deprotection under acidic conditions, which would also form the hydrochloride salt. researchgate.net This approach allows for the controlled introduction of the fluorine atom at the desired position.

Biocatalytic and Biotechnological Synthesis of Beta-Alanine

In response to the limitations of traditional chemical synthesis, which often involves harsh conditions and environmental pollutants, biotechnological routes for producing beta-alanine have gained significant attention. frontiersin.orgutexas.edu These methods, which include enzymatic conversion and whole-cell biocatalysis, offer advantages such as mild reaction conditions, high specificity, and sustainability. frontiersin.orgnih.gov

Enzymatic Conversion Methods

The use of isolated enzymes to catalyze the direct synthesis of beta-alanine offers high product specificity and can simplify downstream processing. frontiersin.org Research has focused on several key enzymes and substrates. The primary enzymatic routes involve the conversion of substrates like β-aminopropionitrile, L-aspartate, and fumaric acid. frontiersin.org

Key enzymes utilized in these conversions include:

Nitrilases : These enzymes catalyze the hydrolysis of β-aminopropionitrile directly to beta-alanine. frontiersin.org

L-aspartate-α-decarboxylase (ADC) : This is one of the most studied enzymes for this purpose, catalyzing the direct decarboxylation of L-aspartate to form beta-alanine. frontiersin.org ADCs can be pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent (common in eukaryotes) or pyruvoyl group-dependent (common in prokaryotes). frontiersin.org

Aspartate ammonia-lyase (AspA) : This enzyme is used in multi-step enzymatic systems to first produce L-aspartate from the less expensive substrate, fumaric acid. frontiersin.org

| Substrate | Enzyme(s) | Key Research Findings |

| β-Aminopropionitrile | Nitrilase | Direct one-step conversion. However, the enzyme can be inhibited by high substrate concentrations, and the process can generate byproducts. frontiersin.org |

| L-Aspartate | L-aspartate-α-decarboxylase (ADC) | High conversion rates are achievable. The main drawback is the high cost of the L-aspartate substrate. frontiersin.org |

| Fumaric Acid | Aspartate ammonia-lyase (AspA) & ADC | A two-enzyme cascade that uses a cheaper substrate. Balancing the activity of the two enzymes is critical for high efficiency. frontiersin.org |

| Maleic Acid | Maleic acid isomerase, AspA, & ADC | A three-enzyme system that further reduces substrate cost by converting maleic acid to fumaric acid first. frontiersin.org |

Whole-Cell Synthesis Strategies (Engineered Microorganisms)

Whole-cell biocatalysis utilizes either wild-type or, more commonly, genetically engineered microorganisms to produce beta-alanine. frontiersin.org This strategy avoids the costly and time-consuming process of enzyme purification and can improve enzyme stability. utexas.edu Microorganisms like Escherichia coli and Corynebacterium glutamicum are frequently engineered to overexpress key enzymes such as L-aspartate-α-decarboxylase (ADC). researchgate.net

The primary strategies involve engineering microbes to efficiently convert supplemented substrates like L-aspartate or fumaric acid into beta-alanine. frontiersin.org For instance, researchers have successfully co-expressed the aspA gene from E. coli and the panD (ADC) gene from C. glutamicum in an E. coli host to convert fumaric acid to beta-alanine, achieving a high concentration of 80.4 g/L in a 5-L reactor. frontiersin.org While this approach is efficient and allows for the recycling of the cellular biocatalyst, it can be complicated by the organism's own metabolic pathways, leading to the formation of byproducts and increasing the difficulty of product purification. frontiersin.org

Cascade Biotransformation for Beta-Alanine Production

To improve efficiency and reduce costs, researchers have developed multi-enzyme cascade reactions, often conducted in a "one-pot" setup. utexas.edu These cascades combine multiple enzymatic steps sequentially without the need to isolate intermediates, saving time and resources. mdpi.com

Notable examples of cascade biotransformations include:

Dual-Enzyme Cascade from Fumaric Acid : This system uses two enzymes, typically an aspartate ammonia-lyase (AspA) and an L-aspartate-α-decarboxylase (ADC). The first enzyme converts the low-cost substrate fumaric acid into L-aspartate, which is then immediately converted into beta-alanine by the second enzyme. nih.gov This approach circumvents the high cost associated with using L-aspartate as a starting material. nih.gov

Three-Enzyme Cascade from Maleic Acid : An even more cost-effective strategy employs a three-enzyme cascade to produce beta-alanine from maleic acid. mdpi.com This one-pot synthesis utilizes two recombinant E. coli strains. The first co-expresses maleic cis-trans isomerase (to convert maleic acid to fumaric acid) and L-aspartase (to convert fumaric acid to L-aspartate). The second strain expresses L-aspartate-α-decarboxylase to convert the L-aspartate into the final beta-alanine product. mdpi.com Under optimized conditions, this method has achieved a beta-alanine concentration of 751 mM with a 93.9% yield. mdpi.com

These cascade systems represent a significant advancement in the green and efficient biosynthesis of beta-alanine from inexpensive substrates. mdpi.com

Substrate Optimization in Biosynthesis

The biological production of β-alanine has become an environmentally favorable alternative to traditional chemical synthesis, which often involves harsh conditions and produces unwanted byproducts. utexas.edufrontiersin.org A significant focus of research has been the optimization of substrates and metabolic pathways in microorganisms, primarily engineered Escherichia coli, to enhance production yields. nih.gov

Key substrates for β-alanine biosynthesis include L-aspartate, fumaric acid, and β-aminopropionitrile. frontiersin.orgfrontiersin.org The most direct route involves the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC). frontiersin.org However, high concentrations of L-aspartate can lead to substrate inhibition of the ADC enzyme. To overcome this, a continuous L-aspartate feeding strategy has been successfully employed, resulting in a 1.4-fold improvement in β-alanine production compared to batch feeding processes. utexas.edu

A more cost-effective approach utilizes fumaric acid as the initial substrate. This method involves a two-enzyme cascade where aspartate ammonia-lyase (AspA) first converts fumaric acid to L-aspartate, which is then converted to β-alanine by ADC. frontiersin.orgfrontiersin.org The critical challenge in this strategy is balancing the expression of the two enzymes to ensure efficient conversion without the accumulation of intermediates. By co-expressing the aspA and panD (ADC) genes in E. coli and enhancing the ADC production by increasing its gene copy number, researchers achieved a β-alanine concentration of 80.4 ± 1.6 g/L in a 5-L reactor, with a conversion rate of 95.3%. frontiersin.org

Metabolic engineering strategies also aim to optimize the entire metabolic network to channel carbon flux towards β-alanine. By separating the pathway into modules—glycolysis, the tricarboxylic acid (TCA) cycle, and the β-alanine biosynthesis module—scientists can systematically regulate metabolic flux. nih.gov This involves enhancing precursor supply, such as oxaloacetate and fumarate (B1241708) from the TCA cycle, and weakening branch pathways that consume these precursors. frontiersin.orgnih.gov This holistic approach, using inexpensive substrates like glucose, has led to the production of 37.9 g/L of β-alanine in fed-batch fermentation. nih.gov

| Substrate | Enzyme(s) / Key Gene(s) | Microorganism | Concentration / Yield | Reference |

|---|---|---|---|---|

| β-aminopropionitrile | Nitrilase | Alcaligenes sp. OMT-MY14 | 3.6 g/L | frontiersin.org |

| L-aspartate | L-aspartate-α-decarboxylase (ADC) from T. castaneum (K221R mutant) | Engineered E. coli | 134.72 g/L | frontiersin.org |

| Fumaric Acid | Aspartate ammonia-lyase (aspA) and ADC (panD) | Engineered E. coli | 80.4 g/L (95.3% conversion) | frontiersin.org |

| Glucose | Modular metabolic engineering of glycolysis, TCA cycle, and biosynthesis pathway (panD) | Engineered E. coli B0016-07 | 37.9 g/L | nih.gov |

Diastereoselective and Enantioselective Synthesis Utilizing Beta-Alanine Precursors

The development of stereochemically defined α-substituted β-amino acids is of significant interest due to their role as building blocks for peptidomimetics and other biologically active molecules. acs.org Methodologies starting from β-alanine precursors often rely on the diastereoselective alkylation of chiral enolate derivatives.

A robust strategy for the asymmetric synthesis of α-substituted β-amino acids involves the diastereoselective alkylation of a chiral β-alanine derivative. One notable example utilizes (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide, a chiral amide synthesized from inexpensive β-alanine. scielo.br

The core of this method is the formation of a dianion derivative of the chiral amide. This is achieved through direct metallation with two equivalents of n-butyllithium (n-BuLi) in a tetrahydrofuran (B95107) (THF) solution at -78°C. scielo.br The resulting dianion is then treated with various alkyl halides (electrophiles) to introduce a substituent at the α-carbon. The reaction proceeds with moderate to high diastereoselectivity, favoring the addition of the electrophile to the Si face of the enolate. scielo.brscielo.br The yields and diastereoselectivity vary depending on the specific alkylating agent used. For instance, methylation with methyl iodide results in an 85% yield with 86% diastereoselectivity, while alkylation with benzyl bromide provides a 75% yield with 78% diastereoselectivity. scielo.br

| Electrophile (Alkyl Halide) | Product | Yield (%) | Diastereoselectivity (%) |

|---|---|---|---|

| Methyl iodide | Methylated amide | 85 | 86 |

| Ethyl iodide | Ethylated amide | 70 | 82 |

| Allyl bromide | Allylated amide | 60 | 65 |

| Benzyl bromide | Benzylated amide | 75 | 78 |

Beyond the direct alkylation of chiral amides, other advanced strategies have been developed for the asymmetric synthesis of α-substituted β-amino acids from β-alanine precursors. A key approach involves using a β-alanine derivative that incorporates two chiral handles, which effectively controls the stereochemical outcome of subsequent reactions. nih.gov For example, the diastereoselective alkylation of (1S,2R,5S)-menthyl N-[(1S,2S,5S)-2-hydroxypinan-3-ylidene]β-alaninate serves as the pivotal step in synthesizing enantiomerically pure α-substituted β-amino acids. nih.gov

Another powerful method is the conjugate addition to α,β-unsaturated imides. A highly diastereoselective and enantioselective addition of N-benzylhydroxylamine to imides, catalyzed by a chiral Lewis acid (using Mg(NTf₂)₂ and a specific ligand), produces α,β-trans-disubstituted N-benzylisoxazolidinones. acs.org These intermediates can then be readily converted to the corresponding α,β-disubstituted-β-amino acids through simple hydrogenolysis. This method achieves high enantiomeric excess (60-96% ee) and excellent diastereomeric excess (93-99% de), providing a practical route to complex amino acids. acs.org

These methodologies highlight the versatility of using β-alanine as a foundational molecule for constructing more complex, stereochemically rich amino acid derivatives essential for pharmaceutical and biochemical research. wiley.com

Endogenous Biosynthesis and Degradation Pathways of Beta-Alanine

The body synthesizes beta-alanine through several metabolic routes, primarily involving the degradation of pyrimidine (B1678525) bases and histidine-containing dipeptides. It can also be produced from the decarboxylation of L-aspartic acid and through pathways involving polyamines. The degradation of beta-alanine is equally important for maintaining its homeostasis.

The most significant source of endogenous beta-alanine in humans is the catabolism of the pyrimidine nucleobase, uracil (B121893). researchgate.net This process, known as the reductive pyrimidine degradation pathway, occurs primarily in the liver and involves a sequence of three enzymatic reactions. researchgate.netsmpdb.ca

Dihydrouracil (B119008) Dehydrogenase: The pathway begins with the irreversible conversion of uracil to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase. researchgate.netnih.gov

Dihydropyrimidinase: Next, the enzyme dihydropyrimidinase opens the ring structure of 5,6-dihydrouracil to form N-carbamyl-β-alanine. researchgate.netnih.gov

Beta-ureidopropionase: In the final step, beta-ureidopropionase cleaves N-carbamyl-β-alanine to yield beta-alanine, ammonia, and carbon dioxide. researchgate.netnih.govcreative-proteomics.com

This pathway ensures the removal of excess pyrimidines while concurrently producing beta-alanine for other metabolic uses. creative-proteomics.com

Table 1: Key Enzymes in the Reductive Pyrimidine Degradation Pathway

| Enzyme | Substrate | Product |

|---|---|---|

| Dihydropyrimidine Dehydrogenase | Uracil | 5,6-Dihydrouracil |

| Dihydropyrimidinase | 5,6-Dihydrouracil | N-carbamyl-β-alanine |

Beta-alanine can also be sourced from the breakdown of histidine-containing dipeptides, which are abundant in skeletal muscle and brain tissue. smpdb.caveganhealth.org These dipeptides, primarily carnosine (β-alanyl-L-histidine) and its methylated analogue anserine (B1665513), are hydrolyzed back into their constituent amino acids, beta-alanine and L-histidine (or 1-methylhistidine in the case of anserine). smpdb.ca This reaction is catalyzed by the enzyme carnosinase. nih.gov The liberated beta-alanine can then be reutilized for carnosine synthesis or enter other metabolic pathways. The homeostasis of carnosine and anserine in muscle and heart is influenced by the circulating levels of beta-alanine, which are in turn controlled by its degradation in the liver and kidney. nih.govnih.gov

Another biosynthetic route for beta-alanine is the decarboxylation of L-aspartic acid. researchgate.net This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), which removes the alpha-carboxyl group from L-aspartate to produce beta-alanine. nih.govresearchgate.netnih.gov This pathway is a key step in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A in bacteria and plants. ebi.ac.ukresearchgate.net The enzyme requires a post-translational modification where a serine residue is converted to a pyruvoyl group, which is essential for its catalytic activity. ebi.ac.uk

1,3-Diaminopropane (B46017), a polyamine derived from the catabolism of spermidine, serves as a precursor in the enzymatic synthesis of beta-alanine. nih.gov In some fungi, 1,3-diaminopropane has been shown to induce the expression of genes involved in the biosynthesis of beta-alanine and pantothenic acid. nih.govnih.gov These compounds are precursors for phosphopantetheine, which is required for the activation of large multidomain enzymes like non-ribosomal peptide synthetases and polyketide synthases. nih.gov

The primary degradation pathway for beta-alanine involves its conversion to malonic semialdehyde. nih.govwikipedia.org This is a transamination reaction where the amino group of beta-alanine is transferred to an alpha-keto acid, such as 2-oxoglutarate or pyruvate, a process catalyzed by aminotransferases like 4-aminobutyrate-2-oxoglutarate transaminase (GABA-T) and alanine-glyoxylate transaminase (AGXT2). nih.govnih.gov

Malonic semialdehyde is an intermediate in propionate (B1217596) metabolism and can be further metabolized. nih.gov It can be converted by malonate-semialdehyde dehydrogenase into malonate, which then forms malonyl-CoA and enters fatty acid synthesis. wikipedia.org Alternatively, in some bacteria, malonic semialdehyde dehydrogenase can convert the intermediate directly into acetyl-CoA, a central molecule in energy metabolism. nih.govnih.govasm.org In some pathways, malonic semialdehyde can also be reduced to 3-hydroxypropionate. nih.govmdpi.com

Role of Beta-Alanine in Carnosine Synthesis and Intracellular Buffering

One of the most well-documented physiological roles of beta-alanine is its function as the rate-limiting precursor for the synthesis of carnosine. veganhealth.orgnih.govcarnosyn.comnih.gov Carnosine is a dipeptide synthesized from beta-alanine and L-histidine by the enzyme carnosine synthase, a reaction that occurs in high concentrations within skeletal muscle and brain tissue. nih.govfrontiersin.org While L-histidine is typically abundant in muscle cells, the availability of beta-alanine is the limiting factor that dictates the rate of carnosine production. nih.govgssiweb.org

Carnosine is a highly effective intracellular buffer, playing a significant role in maintaining pH homeostasis, particularly during high-intensity exercise. nih.govgssiweb.orgtaylorfrancis.com Intense physical activity leads to the production of lactate (B86563) and a subsequent accumulation of hydrogen ions (H+), causing a drop in intracellular pH (acidosis). carnosyn.com This acidification can impair muscle contraction and energy production, contributing to fatigue. gssiweb.org

The imidazole (B134444) ring of the histidine component of carnosine has a pKa value near physiological pH, allowing it to effectively accept H+ ions and buffer against pH changes. researchgate.net By increasing the synthesis of carnosine, beta-alanine enhances the muscle's buffering capacity. nih.govnih.gov This improved ability to manage acid-base balance helps to delay the onset of fatigue and can improve performance in high-intensity activities. carnosyn.commdpi.com

Table 2: Summary of Beta-Alanine's Metabolic Roles

| Metabolic Process | Role of Beta-Alanine | Key Associated Molecules/Enzymes |

|---|---|---|

| Carnosine Synthesis | Rate-limiting precursor | L-histidine, Carnosine Synthase |

| Intracellular Buffering | Indirect role via carnosine | Carnosine, Hydrogen ions (H+) |

| Pyrimidine Catabolism | End-product | Uracil, Beta-ureidopropionase |

| Propionate Metabolism | Catabolic intermediate | Malonic Semialdehyde, Aminotransferases |

An examination of the biochemical pathways, metabolic functions, and enzymatic interactions of beta-alanine and its derivatives reveals its significant role in cellular physiology. This article focuses specifically on the chemical compound this compound, detailing its involvement in carnosine synthesis, intracellular pH regulation, and interactions with enzymes and proteins.

Analytical and Methodological Advancements in Beta Alanine Hydrochloride Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and quantifying components within a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely employed techniques in the analysis of Beta-alanine (B559535) hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a premier analytical tool for identifying, quantifying, and separating components in a sample. wjpmr.com Its application in pharmaceutical analysis is extensive, where it is used for the precise qualitative and quantitative assessment of drug products. wjpmr.com The fundamental principle of HPLC involves the distribution of an analyte, such as Beta-alanine hydrochloride, between a stationary phase (typically the packing material within a column) and a mobile phase (a liquid eluent). asianjpr.com The separation is achieved based on the analyte's chemical structure, which dictates its affinity for the stationary and mobile phases, thereby influencing its rate of movement through the column. asianjpr.com

A method for the quantitative detection of beta-alanine has been developed using an amino-bonded silica (B1680970) gel column. scispace.com This method specifies the column temperature, the composition and pH of the mobile phase (a phosphate (B84403) buffer solution), the flow rate, and the detection wavelength, demonstrating a quick and accurate way to measure beta-alanine content. scispace.com

Application of Peak Modifiers (e.g., Tris-(hydroxyl methyl) aminomethane)

In HPLC, peak modifiers are compounds added to the mobile phase to improve the shape and resolution of chromatographic peaks. Tris-(hydroxymethyl)aminomethane (TRIS), a hydrophilic basic compound, has been investigated for this purpose. oup.comsielc.com TRIS is an effective buffer in the physiological pH range of 7-9.2. sielc.commdpi.com

In one analytical approach, TRIS and beta-alanine itself were used as peak modifiers in the development of a reverse-phase HPLC (RP-HPLC) method. oup.com The study found that an optimized mobile phase containing 0.25% beta-alanine/TRIS adjusted to pH 3.5 with ortho-phosphoric acid significantly improved the analysis of the exemplar drugs being tested. oup.com While TRIS is not UV active and is not retained on a standard reversed-phase column, its properties as a buffer and its interaction capabilities make it a valuable tool in mixed-mode HPLC, where retention can be controlled by the amount and pH of the buffer without the need for ion-pairing reagents. sielc.com

Reverse-Phase HPLC (RP-HPLC) Optimization

Reverse-phase HPLC (RP-HPLC) is a widely used variant of HPLC that has become an essential tool for the separation and analysis of peptides and proteins. hplc.eu Its high-resolution capability is fundamental to its widespread application. hplc.eu The optimization of RP-HPLC methods is crucial for achieving reliable and reproducible results. Key parameters that are often adjusted during optimization include the mobile phase composition, pH, temperature, and the type of stationary phase.

For the analysis of biomolecules, which can exhibit broad peak shapes, modifications to the stationary phase particles are often necessary. obrnutafaza.hr The selection of the mobile phase is also a critical parameter, as it influences the interactions between the analyte and the stationary phase. asianjpr.com Acetonitrile (B52724) is a commonly used organic solvent in the mobile phase for polypeptide separations due to its low viscosity, volatility, and transparency to low-wavelength UV light. hplc.eu The pH of the mobile phase should be controlled, ideally at least one pH unit away from the analyte's pKa value, to ensure that the analyte is either fully ionized or non-ionized, which helps in controlling peak shape and reproducibility. asianjpr.com A response surface methodology (RSM) model has been used for final method optimization in some studies, leading to optimized conditions such as the concentration of trifluoroacetic acid (TFA) in the mobile phase, the gradient of the organic solvent, sample concentration, and column temperature. researchgate.net

HPLC with Fluorescence Detection for Amino Acid Quantification

For enhanced sensitivity and selectivity in the quantification of amino acids like beta-alanine, HPLC is often coupled with fluorescence detection (FLD). This method typically involves a derivatization step where the amino acid is reacted with a fluorescent tag, making it detectable by a fluorescence detector. researchgate.net

One such method involves the derivatization of amino acids with 9-fluorenylmethoxycarbonyl (FMOC), with the resulting derivatives being analyzed by reversed-phase HPLC. researchgate.net This approach has demonstrated good linearity, precision, and accuracy for the quantification of free arginine, glutamine, and β-alanine in various products. researchgate.net Another fluorescent derivatization reagent, 2,3-naphthalenedicarboxaldehyde (NDA), has been used for the quantitative analysis of urinary amino acids. mdpi.com The reaction with NDA is rapid and occurs at room temperature, making it suitable for clinical applications. mdpi.com The separation of the NDA-derivatized amino acids is performed on an octadecylsilyl (ODS) column using a gradient elution with a mobile phase consisting of a water-acetonitrile-trifluoroacetic acid mixture. mdpi.com This method has shown good linearity and low limits of quantification for 18 different amino acids. mdpi.com

| Parameter | FMOC Derivatization researchgate.net | NDA Derivatization mdpi.com |

| Derivatizing Agent | 9-fluorenylmethoxycarbonyl (FMOC) | 2,3-naphthalenedicarboxaldehyde (NDA) |

| Detection Method | Fluorescence | Fluorescence |

| Linearity (R²) | > 0.999 | > 0.998 |

| Precision (RSD) | ≤ 1.0% (day-to-day) | Not specified |

| Accuracy (Spike Recovery) | 98.7%–101.8% | Not specified |

| Limit of Quantification | >0.2% (w/w) in products | 16.7–74.7 fmol |

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) for Metabolomics

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) is a powerful platform for high-resolution metabolomics, capable of separating and identifying hundreds of metabolites in complex biological samples. ucdavis.edu This technique is applicable to volatile metabolites or those that can be made volatile through chemical derivatization, such as amino acids, organic acids, and sugars. dbkgroup.org

For the analysis of amino acids like beta-alanine, a two-stage chemical derivatization process is typically employed before GC-TOF-MS analysis. dbkgroup.org This involves methoximation followed by silylation to increase the volatility of the compounds. ucdavis.edunih.gov The separation is then carried out on a gas chromatograph, and the eluting compounds are detected by a time-of-flight mass spectrometer, which provides high-speed acquisition of full-scan mass spectra. dbkgroup.org The Human Metabolome Database contains GC-MS spectral data for beta-alanine, showing a base peak at m/z 174. hmdb.ca Studies have demonstrated the capability of GC-TOF-MS to identify a wide range of metabolites, with a significant overlap with NMR in the detection of amino acids, including beta-alanine. ucdavis.edu

| GC-TOF-MS Analysis Parameters for Metabolites | |

| Derivatization | Two-stage: Methoximation followed by TMS derivatization dbkgroup.orgnih.gov |

| GC Column 1 | 20 m Rtx-5 capillary column nih.gov |

| GC Column 2 (for GCxGC) | 2 m Rtx-200 nih.gov |

| Carrier Gas | Ultra high purity helium nih.gov |

| Injection Mode | Split-less nih.gov |

| MS Ion Source | Electron Impact (EI) nih.gov |

| Mass Spectra Collection Range | m/z 40 to 500 nih.gov |

Spectroscopic Methods for Characterization and Interaction Studies

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides valuable information about the structure, bonding, and properties of molecules. saylor.org Various spectroscopic techniques have been employed to characterize this compound and study its interactions.

The crystal structure of a beta-alanine-hydrochloride (2:1) complex has been determined using the X-ray diffraction method. nih.gov This analysis revealed a monoclinic crystal system with the space group C2/c. nih.gov The structure consists of chloride anions and protonated beta-alanine dimers, where two beta-alanine zwitterions are linked by a strong, symmetric hydrogen bond. nih.gov

Vibrational spectroscopy, including powder Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, has provided insights into the solid-state structure of this complex. nih.gov These techniques are sensitive to the vibrational modes of molecules and can be used to characterize the nature of hydrogen bonds and the protonation state of the beta-alanine molecule within the crystal. nih.gov

Fluorescence Spectral Studies for Amino Acid-Dye Interactions

Fluorescence spectroscopy is a powerful tool for investigating the interactions between amino acids and fluorescent dyes. Studies involving beta-alanine and resorcinol-based acridinedione (ADDR) dyes have revealed nuanced interaction mechanisms. When beta-alanine is introduced to a solution containing the ADDR2 dye, a fluorescence quenching effect is observed. nih.govacs.org This quenching is accompanied by a discernible blue shift in the emission maximum, suggesting that the interaction leads to a less polar microenvironment around the dye molecule. nih.govacs.org

In contrast, the interaction of beta-alanine with the ADDR1 dye, which is known for photoinduced electron transfer (PET), does not result in a significant change in fluorescence. nih.govacs.org This is notably different from the interaction of the same dye with glycine (B1666218), which leads to a significant fluorescence enhancement. nih.govacs.org This differential response highlights the influence of the amino acid's structure on the photophysical properties of the dye. The interaction of beta-alanine with these dyes is predominantly governed by hydrogen bonding and hydrophobic influences. nih.gov

| Concentration of Beta-Alanine | Emission Maximum (nm) | Fluorescence Intensity (Arbitrary Units) |

|---|---|---|

| 0.0 M | 470 ± 5 | Initial Intensity |

| Increasing Concentrations | Shifts towards 440 ± 2 | Gradual Quenching |

Time-Correlated Fluorescence Spectral Properties

Time-correlated single-photon counting (TCSPC) provides deeper insights into the excited-state dynamics of fluorescent probes in the presence of amino acids. For the ADDR2 dye, which has a long fluorescence lifetime component of approximately 8.3 ± 0.2 ns in water, the addition of beta-alanine results in a single exponential decay. nih.govacs.org At the highest concentrations of beta-alanine, a slight decrease in the fluorescence lifetime to around 8.0 ns is observed. nih.govacs.org This minor change suggests that the interaction does not follow a conventional dynamic quenching mechanism. nih.govacs.org

The interaction between the ADDR1 dye and beta-alanine, however, leads to a biexponential decay in the fluorescence lifetime. acs.org This indicates the presence of the fluorophore in at least two distinct microenvironments. nih.gov The time-resolved fluorescence decay can be analyzed to understand the different populations of the dye and their interactions with the surrounding beta-alanine molecules.

| Dye | Condition | Fluorescence Lifetime (ns) | Decay Profile |

|---|---|---|---|

| ADDR2 | In Water | 8.3 ± 0.2 | Single Exponential |

| ADDR2 | + High Concentration of Beta-Alanine | ~8.0 | Single Exponential |

| ADDR1 | + Beta-Alanine | - | Biexponential |

Molecular and Cellular Research Methodologies

Chemogenetic Approaches for Intracellular pH Manipulation

A novel chemogenetic method, termed "pH-Control," has been developed for the precise spatiotemporal manipulation of intracellular pH. chemrxiv.orgnih.gov This technique utilizes a chimeric protein composed of a red fluorescent protein variant and a Salmonella typhimurium-derived enzyme, d-cysteine (B559563) desulfhydrase. nih.gov This enzyme catalyzes the conversion of the unnatural amino acid β-chloro-d-alanine (a derivative of alanine) into pyruvate, ammonium (B1175870), and hydrochloric acid (HCl). nih.gov The localized production of HCl leads to a controlled acidification of the intracellular environment. chemrxiv.orgnih.gov

The effectiveness of this system has been demonstrated in various cell lines and primary neurons, where the administration of β-chloro-d-alanine results in a concentration-dependent decrease in cytosolic, mitochondrial, and nuclear pH. chemrxiv.orgnih.govresearchgate.net This approach allows for the investigation of cellular processes that are sensitive to pH changes, providing a powerful tool for studying the roles of pH in health and disease. chemrxiv.orgnih.govresearchgate.net The change in intracellular pH can be monitored in real-time using genetically encoded biosensors. chemrxiv.orgnih.govresearchgate.net

RT-qPCR for Gene Expression Analysis

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. nih.govthermofisher.com This methodology has been employed to investigate the effects of beta-alanine on gene expression in various biological contexts. For instance, in a study on C2C12 myotubes, RT-qPCR was used to quantify the expression of genes involved in oxidative metabolism following treatment with beta-alanine. nih.govresearchgate.net The results indicated that beta-alanine treatment led to a significant upregulation of peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor a (TFAM). nih.govresearchgate.net

Another study investigating the long-term effects of beta-alanine supplementation in humans used RT-qPCR to analyze the expression of genes related to carnosine metabolism in skeletal muscle. nih.gov This research revealed a downregulation of the taurine (B1682933) transporter (TauT) gene, suggesting its involvement in the accumulation of muscle carnosine with beta-alanine supplementation. nih.gov

| Gene | Function | Change in Expression |

|---|---|---|

| PPARβ/δ | Regulator of Oxidative Metabolism | Significantly Elevated |

| TFAM | Mitochondrial Transcription Factor | Significantly Elevated |

Microhardness Testing for Mechanical Properties of Crystals

Microhardness testing is a crucial technique for determining the mechanical strength of crystalline materials. The Vickers microhardness test, which involves indenting the crystal with a diamond pyramid, has been applied to beta-alanine single crystals. researchgate.net Studies have shown that the Vickers hardness number (Hv) of beta-alanine crystals increases with an increasing applied load, a phenomenon known as the reverse indentation size effect (RISE). researchgate.netresearchgate.net

The mechanical properties, such as the work hardening coefficient, yield strength, and elastic stiffness constant, can be calculated from the microhardness data. researchgate.net These parameters are essential for understanding the material's resistance to plastic deformation and its suitability for various applications.

| Applied Load (g) | Vickers Hardness Number (Hv) (kg/mm²) |

|---|---|

| 25 | Data not specified |

| 50 | Data not specified |

| 100 | Data not specified |

Note: Specific Hv values were not provided in the source material, but the trend indicates an increase with load.

Impedance Spectroscopy and Conductivity Measurements

Impedance spectroscopy is a powerful non-destructive technique used to investigate the electrical properties of materials over a range of frequencies. researchgate.net For beta-alanine single crystals, impedance measurements have been conducted as a function of frequency at room temperature. researchgate.net The real and imaginary parts of the impedance provide information about the resistance and capacitance of the material, respectively. researchgate.net

The AC conductivity of beta-alanine crystals has been found to increase with increasing frequency. researchgate.net This behavior is characteristic of materials where electrical conduction occurs through the hopping of charge carriers. researchgate.net From the Nyquist plot, which represents the imaginary part of impedance versus the real part, the bulk resistance of the crystal can be determined, and subsequently, the DC conductivity can be calculated. researchgate.net

| Frequency (Hz) | AC Conductivity (σac) (S/m) |

|---|---|

| 100 | 1.15 x 10⁻⁷ |

| 1k | 1.25 x 10⁻⁷ |

| 10k | 2.01 x 10⁻⁷ |

| 100k | 8.01 x 10⁻⁷ |

| 1M | 5.01 x 10⁻⁶ |

Classical Nucleation Theory Applications in Crystal Growth

Classical Nucleation Theory (CNT) serves as a fundamental theoretical model for quantitatively analyzing the kinetics of nucleation, which is the initial process in the formation of a new thermodynamic phase, such as a crystal from a solution. wikipedia.orgencyclopedia.pub This theory is instrumental in understanding and predicting the rate at which stable crystal nuclei form within a metastable, supersaturated solution, a critical step that governs the subsequent growth of larger crystals. wikipedia.orgmcgill.ca The application of CNT to the study of beta-alanine provides significant insights into its crystallization behavior, which is foundational for controlling the crystal growth of its derivatives, including this compound.